molecular formula C18H45N9 B14614772 1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane CAS No. 57970-53-3

1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane

Cat. No.: B14614772
CAS No.: 57970-53-3
M. Wt: 387.6 g/mol
InChI Key: VDBVHXFEFBWRPN-UHFFFAOYSA-N
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Description

1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane is a macrocyclic compound belonging to the class of polyamines. It is characterized by its large ring structure containing nine nitrogen atoms. This compound is part of a broader family of macrocyclic polyamines, which are known for their ability to form stable complexes with metal ions. These properties make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane typically involves the cyclization of linear polyamines. One common method is the reaction of a linear polyamine with a suitable dihalide under basic conditions. The reaction proceeds through a series of nucleophilic substitutions, leading to the formation of the macrocyclic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure the formation of the desired macrocyclic product.

Chemical Reactions Analysis

Types of Reactions

1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane can undergo various chemical reactions, including:

    Oxidation: The nitrogen atoms in the macrocyclic ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the nitrogen atoms to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the development of sensors and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as ligands, coordinating with metal ions to form stable chelates. This property is exploited in various applications, from catalysis to drug delivery.

Comparison with Similar Compounds

1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane is part of a family of macrocyclic polyamines, which include compounds such as:

  • 1,4,7,10,13,16-Hexaazacyclooctadecane
  • 1,4,7,10,13,16,19-Heptaazacyclohenicosane
  • 1,4,7,10,13,16,19,22-Octaazacyclotetracosane

Compared to these similar compounds, this compound has a larger ring size and more nitrogen atoms, which can enhance its ability to form stable complexes with larger metal ions. This makes it unique and valuable for specific applications where larger metal ions are involved.

Properties

CAS No.

57970-53-3

Molecular Formula

C18H45N9

Molecular Weight

387.6 g/mol

IUPAC Name

1,4,7,10,13,16,19,22,25-nonazacycloheptacosane

InChI

InChI=1S/C18H45N9/c1-2-20-5-6-22-9-10-24-13-14-26-17-18-27-16-15-25-12-11-23-8-7-21-4-3-19-1/h19-27H,1-18H2

InChI Key

VDBVHXFEFBWRPN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCNCCNCCNCCNCCNCCNCCNCCN1

Origin of Product

United States

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